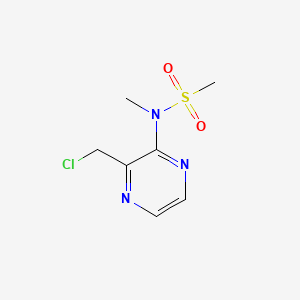
N-(3-(Chloromethyl)pyrazin-2-yl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group attached to the pyrazine ring, along with a methanesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide typically involves the chloromethylation of a pyrazine derivative followed by the introduction of the methanesulfonamide group. One common method involves the reaction of 2-chloropyrazine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then reacted with methanesulfonamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated pyrazine derivative, while oxidation can lead to the formation of pyrazine N-oxides.
Applications De Recherche Scientifique
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The pyrazine ring can also interact with biological receptors, affecting various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide: can be compared with other pyrazine derivatives such as:
Uniqueness
The uniqueness of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and methanesulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H10ClN3O2S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
N-[3-(chloromethyl)pyrazin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11(14(2,12)13)7-6(5-8)9-3-4-10-7/h3-4H,5H2,1-2H3 |
Clé InChI |
DYTRTJKPAPKFRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC=CN=C1CCl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


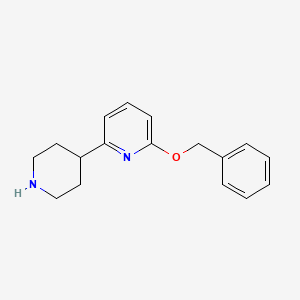
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
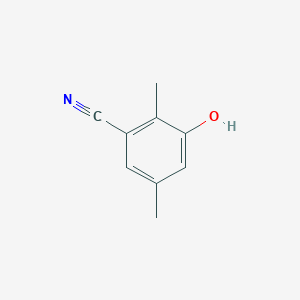
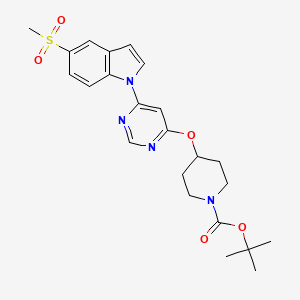
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)
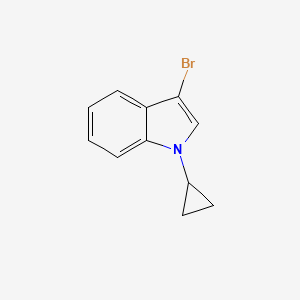

![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
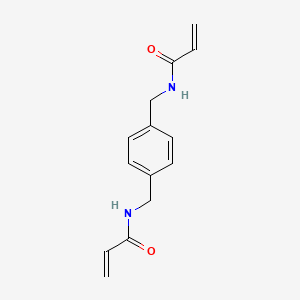
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)

